Methyl 4-bromo-3-oxopentanoate
CAS No.: 105983-77-5
Cat. No.: VC20750601
Molecular Formula: C6H9BrO3
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105983-77-5 |
|---|---|
| Molecular Formula | C6H9BrO3 |
| Molecular Weight | 209.04 g/mol |
| IUPAC Name | methyl 4-bromo-3-oxopentanoate |
| Standard InChI | InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 |
| Standard InChI Key | HCBQTGAZENNMLM-UHFFFAOYSA-N |
| SMILES | CC(C(=O)CC(=O)OC)Br |
| Canonical SMILES | CC(C(=O)CC(=O)OC)Br |
Introduction
| Identifier Type | Value |
|---|---|
| IUPAC Name | Methyl 4-bromo-3-oxopentanoate |
| CAS Registry Number | 105983-77-5 |
| MDL Number | MFCD00662514 |
| Molecular Formula | C6H9BrO3 |
| Molecular Weight | 209.04 g/mol |
| SMILES Notation | COC(=O)CC(=O)C(C)Br |
Physical Characteristics
The physical properties of methyl 4-bromo-3-oxopentanoate significantly influence its handling, storage, and application in chemical processes. Based on similar brominated esters, this compound typically exists as a colorless to light yellow liquid at room temperature with a characteristic odor. The commercial product typically has a purity level of 95% or higher, making it suitable for most synthetic applications in research and development settings .
Structural Features and Chemical Properties
Structural Elements
Methyl 4-bromo-3-oxopentanoate contains several key structural elements that define its chemical behavior. The molecule features a central 3-oxopentanoate backbone with a bromine substituent at the 4-position. The compound's structure can be divided into three main functional regions:
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The methyl ester group (-COOCH3) providing esterification capabilities
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The centrally located ketone group (C=O) offering carbonyl reactivity
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The brominated carbon creating an electrophilic site for nucleophilic substitution reactions
These structural features collectively contribute to the compound's versatility in organic synthesis, allowing it to participate in a wide range of chemical transformations .
Spectroscopic Properties
While specific spectroscopic data for methyl 4-bromo-3-oxopentanoate is limited in the provided search results, compounds of this class typically show characteristic spectral patterns. The carbonyl groups (both ketone and ester) generally exhibit strong infrared absorption bands in the 1700-1740 cm⁻¹ region. In proton NMR spectroscopy, the methyl group adjacent to the bromine typically shows a distinct signal, as do the methylene protons between the two carbonyl groups.
Synthesis Methods
Laboratory Preparation
The most common method for synthesizing methyl 4-bromo-3-oxopentanoate involves the selective bromination of methyl 3-oxopentanoate. This reaction typically employs bromine (Br2) as the brominating agent in acetic acid under ambient conditions. The electrophilic bromination occurs preferentially at the alpha position to the ketone, resulting in the desired 4-bromo derivative. The reaction proceeds through an enol intermediate, with the ketone exhibiting keto-enol tautomerism that facilitates the bromination process.
The synthesis can be represented by the following reaction scheme:
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Methyl 3-oxopentanoate undergoes keto-enol tautomerism in acidic conditions
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The enol form reacts with Br2, substituting a hydrogen with bromine at the alpha position
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The product reverts to the keto form, yielding methyl 4-bromo-3-oxopentanoate
Purification Techniques
Following the synthesis, purification is typically achieved through distillation or recrystallization methods. In laboratory settings, the crude product is often purified using column chromatography with silica gel as the stationary phase and an appropriate solvent system as the mobile phase. For industrial or larger-scale preparations, vacuum distillation may be employed to isolate the pure compound.
Chemical Reactivity
Nucleophilic Substitution Reactions
One of the most significant reaction pathways for methyl 4-bromo-3-oxopentanoate involves nucleophilic substitution at the brominated carbon. The bromine atom serves as an excellent leaving group, allowing various nucleophiles to replace it. Common nucleophiles include hydroxide ions, amines, thiols, and alkoxides. These substitution reactions can lead to a diverse array of functionalized derivatives, expanding the utility of this compound in the synthesis of complex molecules.
Reduction Reactions
The carbonyl groups in methyl 4-bromo-3-oxopentanoate can undergo selective reduction depending on the reducing agent employed. Mild reducing agents like sodium borohydride (NaBH4) primarily target the ketone carbonyl, while stronger reducing agents such as lithium aluminum hydride (LiAlH4) can reduce both the ketone and ester functionalities. These reductions provide access to valuable alcohol derivatives that serve as intermediates in pharmaceutical synthesis.
Condensation Reactions
The beta-keto ester moiety of methyl 4-bromo-3-oxopentanoate can participate in various condensation reactions, including Knoevenagel, Claisen, and aldol condensations. These reactions enable the formation of carbon-carbon bonds, which are essential in the construction of more complex molecular frameworks. The compound's ability to engage in these transformations makes it particularly valuable in heterocyclic chemistry and natural product synthesis.
Applications in Organic Synthesis
Pharmaceutical Intermediate
Methyl 4-bromo-3-oxopentanoate serves as a key building block in the synthesis of pharmaceutical compounds. Its structural features enable the construction of complex molecular architectures found in various therapeutic agents. While specific examples aren't detailed in the search results, brominated beta-keto esters are commonly used in the synthesis of heterocyclic compounds that form the core structures of many pharmaceuticals.
Building Block in Heterocyclic Chemistry
The versatile functionality of methyl 4-bromo-3-oxopentanoate makes it an ideal precursor for constructing various heterocyclic systems. These include pyrazoles, pyrimidines, and other nitrogen-containing heterocycles that are prevalent in bioactive compounds. The ability to form carbon-carbon and carbon-heteroatom bonds through its reactive sites facilitates these transformations.
| Supplier | Product Code | Stock Availability |
|---|---|---|
| AChemBlock | T98297 | Not Specified |
| Shanghai ACMEC Biochemical Technology Co., Ltd. | Not Specified | Spot Supply Available |
| Shanghai Macklin Biochemical Co., Ltd. | Not Specified | Spot Supply Available |
| Shanghai Yuanye Bio-Technology Co., Ltd. | Not Specified | Not Specified |
| Acints | ACI-02038 | >25g in stock |
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